Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
Description
Chemical Structure and Properties
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a carbamate derivative characterized by a phenyl ring substituted with a methyl group at the 2-position and an isocyanato group at the 5-position. The ethyl carbamic chloride moiety (-O-C(=O)-NH-Cl) is attached to the aromatic ring, conferring reactivity due to the presence of both isocyanate and carbamoyl chloride functional groups. This compound is primarily utilized in industrial synthesis, particularly in the production of polyurethanes and crosslinking agents for resins .
The European Chemicals Agency (ECHA) lists related carbamates in reaction masses, indicating regulatory scrutiny for their use in commercial applications .
Properties
CAS No. |
71832-33-2 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
JZKGLBABVFZFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .
Industrial Production Methods
In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution: Can undergo substitution reactions at the aromatic ring.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React to form carbamates (urethanes).
Amines: React to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Dimers and Trimers: Formed through self-reaction.
Scientific Research Applications
Synthesis and Properties
Carbamic chloride, N-ethyl-N-(5-isocyanato-2-methylphenyl) has the molecular formula and a molecular weight of 238.67024 . Synonyms for this compound include ethyl(5-isocyanato-2-methylphenyl)-carbamic chloride, Ethyl(2-methyl-5-isocyanatophenyl)carbamyl chloride, and N-(5-Isocyanato-2-methylphenyl)-N-ethylcarbamic acid chloride .
Potential Hazards
The compound is labeled with the signal word "Danger" and is known to cause severe skin burns and eye damage, and may cause an allergic skin reaction .
Synthetic Applications and Reaction Pathways
N, N-dialkylcarbamoyl chlorides with amines in benzene or ethanol exhibit second-order kinetics and are bimolecular .
Alternative Production Methods
A novel process for the preparation of carbamoyl chloride avoids the use of harmful chemicals like phosgene . The process involves the reaction of amine with triphosgene in halogenated solvents such as dichloromethane, trichloromethane, carbon tetrachloride, and tetrachloroethane . Inorganic bases like sodium bicarbonate are preferred for the reaction .
Applications
Mechanism of Action
The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .
Comparison with Similar Compounds
2-Ethylhexyl N-(3-Isocyanato-4-Methylphenyl)carbamate
- Structure : Differs in the position of substituents (isocyanato at 3-position, methyl at 4-position) and the ethylhexyl group instead of ethyl.
- Reactivity: The ethylhexyl chain enhances hydrophobicity, reducing volatility compared to the ethyl variant.
- Applications : Used in coatings and adhesives where slower curing is advantageous.
N,N'-(4-Methyl-1,3-Phenylene)bis(Carbamic Acid) C,C'-Bis(2-Ethylhexyl) Ester
- Structure : A bis-carbamate with two ethylhexyl groups and a central 4-methyl-1,3-phenylene backbone.
- Reactivity: The dual carbamate groups enable crosslinking in polymer matrices, offering higher thermal stability than mono-carbamates. However, the absence of an isocyanato group limits its role as a prepolymer .
- Applications : Primarily employed in high-performance elastomers and heat-resistant resins.
Dimethylcarbamoyl Chloride (U097)
- Structure : Simplest carbamoyl chloride with two methyl groups attached to the nitrogen.
- Reactivity : Highly reactive due to the electron-withdrawing chloro group, making it a potent acylating agent. Unlike the target compound, it lacks an aromatic ring, limiting its use in polymer synthesis.
- Hazards: Classified as a carcinogen (EPA U097), emphasizing the need for caution with carbamoyl chlorides .
Research Findings and Industrial Relevance
- Reactivity Trends : The target compound’s isocyanato group facilitates rapid polymerization with polyols, while the carbamoyl chloride moiety enables secondary reactions (e.g., acylation), broadening its utility in specialty polymers .
- Substituent Effects : The 2-methyl group on the phenyl ring enhances steric stability, reducing unintended side reactions compared to unsubstituted analogs.
Biological Activity
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a compound of interest due to its potential applications in medicinal chemistry and agriculture. Its biological activity primarily relates to its interactions with cholinesterases, which are enzymes crucial for neurotransmitter regulation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Carbamic chlorides, including ethyl(5-isocyanato-2-methylphenyl)-, act as inhibitors of cholinesterases. These enzymes hydrolyze the neurotransmitter acetylcholine, and their inhibition can lead to prolonged neurotransmitter activity. The compound's structure allows it to bind effectively to the active site of these enzymes, thereby preventing their function.
Key Findings
- Cholinesterase Inhibition : Studies indicate that compounds similar to ethyl(5-isocyanato-2-methylphenyl)- exhibit potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values as low as 10 nM for AChE and 3 nM for BChE .
- Selectivity : The selectivity for AChE or BChE can be influenced by the N-substituted moiety of the carbamate. For instance, N-ethyl carbamates show moderate preference for BChE, while N-2'-methylphenylcarbamates exhibit high selectivity for AChE .
Biological Evaluation
The biological evaluation of ethyl(5-isocyanato-2-methylphenyl)- includes various studies that assess its efficacy and safety profile.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (nM) AChE | IC50 (nM) BChE | Selectivity Ratio (R/S) |
|---|---|---|---|
| Ethyl(5-isocyanato-2-methylphenyl)- | 10 | 3 | >1 |
| Other Carbamates (e.g., Physostigmine) | 353 | 102 | <1 |
Note: The selectivity ratio indicates the relative potency of the R and S enantiomers; a value greater than 1 suggests higher potency for the S-enantiomer .
Case Studies
- Anticholinesterase Activity : Research has demonstrated that carbamates can serve as effective anticholinesterase agents. For example, a study highlighted the synthesis of novel carbamates that showed significant inhibition against human AChE and BChE .
- Toxicological Assessments : Investigations into the toxicological profiles of related compounds have revealed potential hepatotoxic effects associated with certain structural modifications. These findings suggest a need for careful evaluation during drug development .
- Agricultural Applications : Carbamic chlorides are also explored as herbicides and pesticides due to their biological activity against specific enzymes in pests. The synthesis pathways for these compounds often involve carbamoyl chlorides that react with various substrates to yield biologically active derivatives .
Q & A
What are the recommended synthetic routes for preparing Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- in laboratory settings?
Basic Question
A common approach involves reacting ethylamine derivatives with phosgene analogs to form the carbamoyl chloride moiety. For example, the Hofmann mustard oil reaction (amine + CS₂ followed by HgCl₂ treatment) can generate isocyanate intermediates . Subsequent functionalization of the 2-methylphenyl group may require Friedel-Crafts alkylation or electrophilic substitution. Key considerations include:
- Use of anhydrous conditions to prevent hydrolysis of the isocyanate group.
- Purification via column chromatography or recrystallization to isolate the product from byproducts (e.g., urea derivatives).
- Monitoring reaction progress using TLC or in situ IR spectroscopy to track the disappearance of the -NCO peak (~2270 cm⁻¹) .
How can researchers characterize the structural integrity and purity of Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- post-synthesis?
Basic Question
Analytical Workflow:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~150–160 ppm) and isocyanate (NCO, ~120–130 ppm) signals .
FT-IR : Detect characteristic peaks for -NCO (~2270 cm⁻¹) and C-Cl (~750 cm⁻¹).
Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS (e.g., expected [M+H]⁺ for C₁₁H₁₁ClN₂O₂: 255.06).
Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .
What analytical techniques are most effective for quantifying isocyanate group reactivity in Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-?
Advanced Question
Methodology:
- Titration : Use dibutylamine back-titration to quantify free -NCO groups. Excess amine reacts with -NCO, and residual amine is titrated with HCl .
- Kinetic Studies : Monitor reaction rates with alcohols or amines via in situ IR or UV-Vis spectroscopy. For example, track the disappearance of -NCO absorbance at 2270 cm⁻¹ under controlled temperatures .
- DFT Calculations : Model transition states to predict reactivity with nucleophiles (e.g., water, alcohols) and identify steric effects from the 2-methylphenyl group .
What methodologies are employed to assess the thermal stability and decomposition pathways of Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- under varying conditions?
Advanced Question
Experimental Design:
Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air (heating rate: 10°C/min). Decomposition temperatures >150°C suggest moderate thermal stability.
GC-MS/Evolved Gas Analysis : Identify volatile decomposition products (e.g., CO₂, HCl, aromatic amines).
Accelerated Aging Studies : Store samples at 40°C/75% RH and monitor -NCO content weekly. Hydrolysis to urea derivatives is expected under humid conditions .
How should researchers handle and dispose of Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- safely in accordance with regulatory guidelines?
Basic Question
Safety Protocol:
- Handling : Use PPE (gloves, goggles, respirators) in a fume hood. Avoid contact with moisture to prevent HCl release.
- Storage : Keep in sealed, desiccated containers at -20°C to retard hydrolysis.
- Disposal : Classify as hazardous waste (U097 code for carbamic chloride derivatives) and neutralize with excess aqueous base (e.g., NaOH) before disposal .
What strategies can resolve contradictions in reported reactivity data for Carbamic chloride derivatives with aromatic isocyanate groups?
Advanced Question
Conflict Resolution:
Reproducibility Checks : Standardize solvents (e.g., dry THF vs. wet DMF) and catalyst loading (e.g., Sn-based vs. Zn-based catalysts).
Cross-Validation : Compare reactivity across multiple techniques (e.g., titration, NMR kinetics).
Meta-Analysis : Use statistical tools (ANOVA) to assess variability in published datasets, focusing on outliers from improper -NCO quantification .
What computational chemistry approaches are suitable for predicting the electronic properties and reaction mechanisms of Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-?
Advanced Question
Computational Workflow:
*DFT (B3LYP/6-31G)**:
- Calculate HOMO/LUMO energies to predict electrophilicity of the -NCO group.
- Simulate reaction pathways for nucleophilic attack (e.g., methanol addition).
MD Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess steric hindrance from the 2-methyl substituent .
QSPR Models : Corrate experimental reaction rates with electronic descriptors (e.g., Hammett σ values for substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
